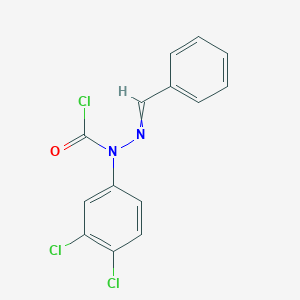
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is an organic compound that features a hydrazine moiety linked to a benzylidene group and a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylhydrazine with benzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with phosgene or a similar chlorinating agent to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls, given the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and related structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Condensation reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted hydrazides and hydrazones.
Condensation reactions: Products include various hydrazone derivatives, which can be further functionalized.
Scientific Research Applications
Medicinal chemistry: It has been investigated for its potential as an antileishmanial and antimalarial agent.
Materials science: The compound’s reactivity makes it a useful intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazine moiety may form covalent bonds with nucleophilic sites on proteins, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds such as phenylhydrazine and benzylidenehydrazine share structural similarities and exhibit similar reactivity.
Carbonyl chlorides: Compounds like benzoyl chloride and acetyl chloride also feature the reactive carbonyl chloride group.
Uniqueness
2-Benzylidene-1-(3,4-dichlorophenyl)hydrazine-1-carbonyl chloride is unique due to the combination of its hydrazine and carbonyl chloride functionalities, which confer a distinct reactivity profile
Properties
CAS No. |
52185-42-9 |
|---|---|
Molecular Formula |
C14H9Cl3N2O |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N-(benzylideneamino)-N-(3,4-dichlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H9Cl3N2O/c15-12-7-6-11(8-13(12)16)19(14(17)20)18-9-10-4-2-1-3-5-10/h1-9H |
InChI Key |
NMRYIDYJOKRUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


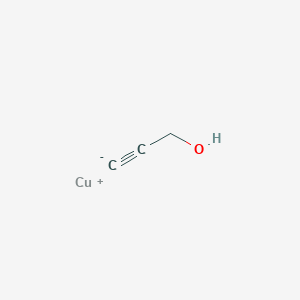
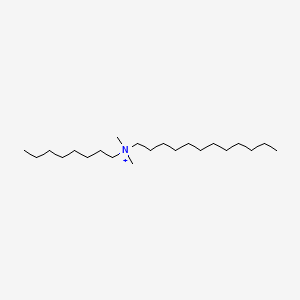
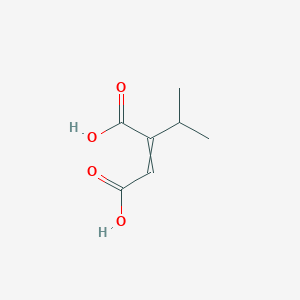
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
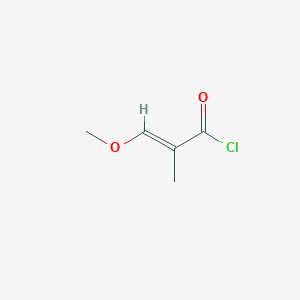
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)

